3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione
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Overview
Description
3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by its unique structure, which includes a methyl group at the 3rd position, an octyl chain at the 7th position, and a prop-2-enylamino group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione typically involves multiple steps. One common approach is to start with a purine derivative and introduce the desired functional groups through a series of chemical reactions. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methylxanthine: A related compound with a similar purine structure but different functional groups.
7-Octylxanthine: Another similar compound with an octyl chain at the 7th position but lacking the prop-2-enylamino group.
8-(Prop-2-enylamino)purine: A compound with the same prop-2-enylamino group at the 8th position but different substituents at other positions.
Uniqueness
3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-4-6-7-8-9-10-12-22-13-14(19-16(22)18-11-5-2)21(3)17(24)20-15(13)23/h5H,2,4,6-12H2,1,3H3,(H,18,19)(H,20,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYBTNLQRACNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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